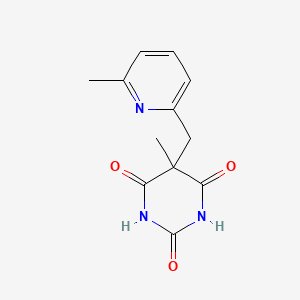
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . This specific derivative has unique properties due to the presence of the 6-methyl-2-pyridyl group.
Méthodes De Préparation
The synthesis of barbituric acid derivatives typically involves the reaction of malonic acid derivatives with urea. For 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, the synthetic route may involve the alkylation of the corresponding enolate ion with an appropriate alkyl halide, followed by reaction with urea under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include alkyl halides for alkylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Barbituric acid derivatives, including 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, have numerous applications in scientific research:
Chemistry: Used as building blocks in the synthesis of heterocyclic compounds.
Biology: Studied for their interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the production of various pharmaceuticals and as intermediates in chemical synthesis.
Mécanisme D'action
The mechanism of action of barbituric acid derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism underlies their sedative and anticonvulsant effects.
Comparaison Avec Des Composés Similaires
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, can be compared with other barbituric acid derivatives such as:
5-ethyl-5-phenyl-barbituric acid: Known for its sedative properties.
5-allyl-5-(2-methylallyl)-barbituric acid: Another derivative with distinct pharmacological effects.
Propriétés
Numéro CAS |
100115-13-7 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
5-methyl-5-[(6-methylpyridin-2-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-3-5-8(13-7)6-12(2)9(16)14-11(18)15-10(12)17/h3-5H,6H2,1-2H3,(H2,14,15,16,17,18) |
Clé InChI |
KJHBWVPWCAYJQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CC2(C(=O)NC(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

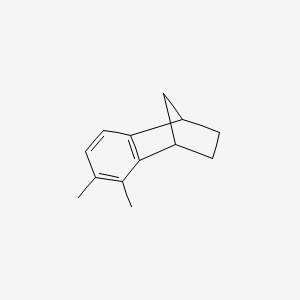
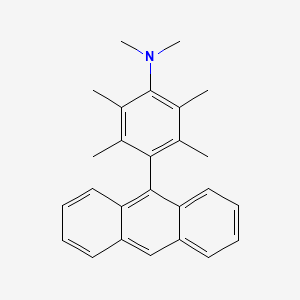
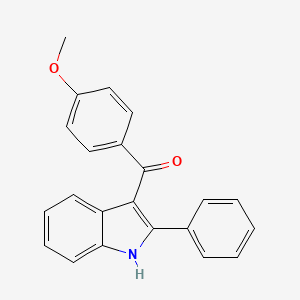
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)

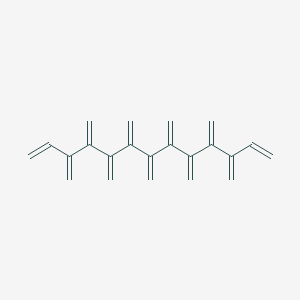
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
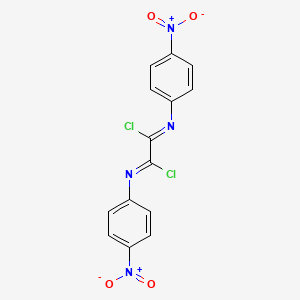
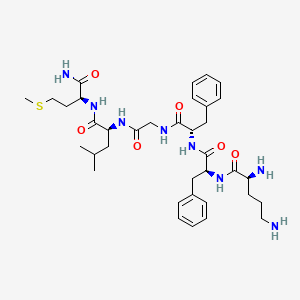
![3-[2-[[3-(2-carboxyethyl)-4-methyl-5-[(3-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-2-yl]methyl]-4-methyl-5-[(4-methyl-5-oxopyrrol-2-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B14330605.png)

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
